Cas no 159351-69-6 (Everolimus)
エベロリムス(Everolimus)は、mTOR(哺乳類ラパマイシン標的タンパク質)阻害剤に分類される免疫抑制剤および抗がん剤です。主に臓器移植後の拒絶反応抑制や、進行性の神経内分泌腫瘍、腎細胞がん、乳がんなどの治療に用いられます。分子標的薬として、mTOR経路を選択的に阻害することで細胞増殖や血管新生を抑制する点が特徴です。従来の化学療法と比べ、より特異的な作用機序を持つため副作用プロファイルが異なり、治療効果の最適化が可能です。また、経口投与が可能なため患者のQOL向上にも寄与します。臨床試験では、無増悪生存期間(PFS)の延長が確認されています。
Everolimus structure
Product Name:Everolimus
CAS番号:159351-69-6
MF:C53H83NO14
メガワット:958.2244
MDL:MFCD00929329
CID:65514
PubChem ID:329798983
Update Time:2025-10-24
Everolimus 化学的及び物理的性質
名前と識別子
-
- Everolimus
- 42-O-(2-Hydroxyethyl)-rapamycin
- Certica
- RAD-001
- SDZRAD
- Rapamycin, 42-O-(2-hydroxyethyl)-
- Certican
- CERTICAN(R)
- Everolimus (RAD001)
- Everolimus (RAD001, SDZ-RAD, Afinitor®, Certican®, and Zortress®)
- Everolimus solution
-  
- Afinitor
- RAD001
- SDZ-RAD
- Zortress
- EVEROLIMUS(WITHOUT BHT)
- 40-O-(2-Hydroxyethyl)rapamycin
- 42-O-(2-Hydroxyethyl)rapamycin
- CERTICAN®
- 23,27-Epoxy-3H-pyrido[2,1-c][1,4]oxaazacyclohentriacontine,rapamycin deriv.
- 42-O-(2-Hydroxy)ethylrapamycin
- RAD
- XIENCE V
- EveroliMus API
- Everolimus(RAD001)
- Votubia
- 40-O-(2-hydroxyethyl)-rapamycin
- Afinitor Disperz
- RAD 001
- 9HW64Q8G6G
- Everolimus, >=98%
- RAD, SDZ
- EVEROLIMUS [JAN]
- EVEROLIMUS [ORANGE BOOK]
- EX-A2057
- GTPL5889
- EVEROLIMUS [EP MONOGRAPH]
- EVEROLIMUS [VANDF]
- Tox21_112510
- dihydroxy-[(1R)-2-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxy-cyclohexyl]-1-methyl-ethyl]-dimethoxy-hexamethyl-[?]pentone
- EVEROLIMUS [WHO-DD]
- SCHEMBL4378
- EVE - Everolimus
- Q421052
- AKOS015850977
- Everolimus tablets
- EVEROLIMUS [EMA EPAR]
- 001, RAD
- HSDB 8255
- NSC733504
- AS-16971
- CHEMBL1908360
- L04AA18
- everolimusum
- (1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-Dihydroxy-12-((1R)-2-((1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl)-1-methylethyl)-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo(30.3.1.0(sup 4,9))hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentaone
- (3S,6R,7E,9R,10R,12R,14S,15E,17E,19E,21S,23S,26R,27R,34aS)-9,10,12,13,14,21,22,23,24,25,26,27,32,33,34,34a-Hexadecahydro-9,27-dihydroxy-3-((1R)-2-((1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl)-1-methylethyl)-10,21-dimethoxy-6,8,12,14,20,26-hexamethyl-23,27-epoxy-3H-pyrido(2,1-c)(1,4)oxaazacyclohentriacontine-1,5,11,28,29(4H,6H,31H)-pentone
- CS-0064
- BRD-K13514097-001-01-2
- CHEBI:68478
- (1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,35R)-1,18-dihydroxy-12-{(2R)-1-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]propan-2-yl}-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.0(4,9)]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone
- NVP-RAD-001
- Everolimus; RAD001; SDZ-RAD
- EVEROLIMUS (EP MONOGRAPH)
- 159351-69-6
- (1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-Dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,2
- RAD-666
- DB01590
- Everolimus [USAN:INN:BAN]
- Everolimus (RAD-001, SDZ-RAD)
- HY-10218
- Everolimus [USAN]
- Everolimus (~90% pure)
- Q-101413
- NCGC00167512-01
- (1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-Dihydroxy-12-((1R)-2-((1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl)-1-methylethyl)-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo(30.3.1.04,9)hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentaone
- (3S,6R,7E,9R,10R,12R,14S,15E,17E,19E,21S,23S,26R,27R,34aS)-9,27-dihydroxy-3-{(2R)-1-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]propan-2-yl}-10,21-dimethoxy-6,8,12,14,20,26-hexamethyl-9,10,12,13,14,21,22,23,24,25,26,27,32,33,34,34a-hexadecahydro-3H-23,27-epoxypyrido[2,1-c][1,4]oxazacyclohentriacontine-1,5,11,28,29(4H,6H,31H)-pentone
- EVEROLIMUS [MART.]
- CAS-159351-69-6
- SDZ RAD
- RAD 666
- DTXSID0040599
- (1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,35R)-1,18-dihydroxy-12-((2R)-1-((1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl)propan-2-yl)-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo(30.3.1.0(4,9))hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone
- Everolimus (INN)
- DTXCID8020599
- L01XE10
- UNII-9HW64Q8G6G
- BDBM50088378
- BRD-K13514097-001-05-3
- Everolimus?
- EVEROLIMUS [USP-RS]
- (3S,6R,7E,9R,10R,12R,14S,15E,17E,19E,21S,23S,26R,27R,34aS)-9,27-dihydroxy-3-((2R)-1-((1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl)propan-2-yl)-10,21-dimethoxy-6,8,12,14,20,26-hexamethyl-9,10,12,13,14,21,22,23,24,25,26,27,32,33,34,34a-hexadecahydro-3H-23,27-epoxypyrido(2,1-c)(1,4)oxazacyclohentriacontine-1,5,11,28,29(4H,6H,31H)-pentone
- EVEROLIMUS [INN]
- RAD-001C
- 42-O-(2-Hydroxy)ethyl rapamycin
- EVEROLIMUS (MART.)
- EVEROLIMUS (USP-RS)
- AfinitorDisperz
- Everolimus, analytical standard
- EVEROLIMUS [MI]
-
- MDL: MFCD00929329
- インチ: 1S/C53H83NO14/c1-32-16-12-11-13-17-33(2)44(63-8)30-40-21-19-38(7)53(62,68-40)50(59)51(60)54-23-15-14-18-41(54)52(61)67-45(35(4)28-39-20-22-43(66-25-24-55)46(29-39)64-9)31-42(56)34(3)27-37(6)48(58)49(65-10)47(57)36(5)26-32/h11-13,16-17,27,32,34-36,38-41,43-46,48-49,55,58,62H,14-15,18-26,28-31H2,1-10H3/b13-11-,16-12-,33-17-,37-27-/t32-,34-,35-,36-,38-,39+,40+,41+,43-,44+,45+,46-,48-,49+,53-/m1/s1
- InChIKey: HKVAMNSJSFKALM-ADNAJIBWSA-N
- ほほえんだ: O=C1C([C@]2([C@@H](CC[C@@]([H])(C[C@@H](C(=CC=CC=C[C@H](C[C@H](C([C@@H]([C@@H](C(=C[C@H](C(C[C@]([H])(OC([C@]3([H])CCCCN31)=O)[C@H](C)C[C@@H]1CC[C@H]([C@@H](C1)OC)OCCO)=O)C)C)O)OC)=O)C)C)C)OC)O2)C)O)=O |t:11,13,15,23|
計算された属性
- せいみつぶんしりょう: 957.58100
- どういたいしつりょう: 957.58135632 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 14
- 重原子数: 68
- 回転可能化学結合数: 9
- 複雑さ: 1810
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 15
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 4
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 205
- ぶんしりょう: 958.2
- 疎水性パラメータ計算基準値(XlogP): 5.9
じっけんとくせい
- 色と性状: No data available
- 密度みつど: 1.18±0.1 g/cm3(Predicted)
- ゆうかいてん: NA
- ふってん: 998.7±75.0 °C(Predicted)
- フラッシュポイント: 2℃
- 屈折率: 1.55
- ようかいど: invitro:ジメチルスルホキシドようかいど ≥ 54 mg/ml (56.35 mm) H2O < 0.1 mg/ml (insoluble) * "≥" means soluble, but saturation unknown ようかいど
- すいようせい: Soluble in dimethysulfoxide,ethanol and chloroform. Slightly soluble in water.
- あんていせい: Hygroscopic
- PSA: 204.66000
- LogP: 6.13510
- 濃度: 1.0 mg/mL in acetonitrile
- 酸性度係数(pKa): 10.40±0.70(Predicted)
Everolimus セキュリティ情報
-
記号:
- シグナルワード:Danger
- 危害声明: H225-H302 + H332-H319
- 警告文: P210-P305+P351+P338
- 危険物輸送番号:UN 1648 3 / PGII
- WGKドイツ:2
- 危険カテゴリコード: 11-20/21/22-36
- セキュリティの説明: 45-36/37-26-16
- 福カードFコード:10
-
危険物標識:
- リスク用語:R48/25
- ちょぞうじょうけん:−20°C
- セキュリティ用語:S45
Everolimus 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0002061 |
Everolimus |
159351-69-6 | European Pharmacopoeia (EP) Reference Standard | ¥6120.29 | 2022-02-21 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0002063 |
Everolimus |
159351-69-6 | European Pharmacopoeia (EP) Reference Standard | ¥1603.18 | 2022-02-21 | ||
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | CMC0022-1g |
Everolimus |
159351-69-6 | 95% | 1g |
$504 | 2023-09-07 | |
| TRC | E945400-5mg |
Everolimus (~90% pure) |
159351-69-6 | 5mg |
$ 81.00 | 2023-09-07 | ||
| TRC | E945400-10mg |
Everolimus (~90% pure) |
159351-69-6 | 10mg |
$ 108.00 | 2023-09-07 | ||
| TRC | E945400-50mg |
Everolimus (~90% pure) |
159351-69-6 | 50mg |
$ 244.00 | 2023-09-07 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci11444-10mg |
Everolimus (RAD001) |
159351-69-6 | 98% | 10mg |
¥643.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci11444-25mg |
Everolimus (RAD001) |
159351-69-6 | 98% | 25mg |
¥1047.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci11444-100mg |
Everolimus (RAD001) |
159351-69-6 | 98% | 100mg |
¥2960.00 | 2023-09-09 | |
| ChemScence | CS-0064-5mg |
Everolimus |
159351-69-6 | 99.74% | 5mg |
$50.0 | 2022-04-27 |
Everolimus サプライヤー
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:159351-69-6)Everolimus
注文番号:A854650
在庫ステータス:in Stock
はかる:250mg/1g/5g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 07:51
価格 ($):155.0/452.0/1580.0
Email:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
(CAS:159351-69-6)Everolimus
注文番号:sfd21530
在庫ステータス:in Stock
はかる:200kg
清らかである:99.9%
最終更新された価格情報:Friday, 19 July 2024 14:39
価格 ($):discuss personally
Email:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:159351-69-6)依维莫司
注文番号:LE25939970;LE10295
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:53
価格 ($):discuss personally
Email:18501500038@163.com
Everolimus 関連文献
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
159351-69-6 (Everolimus) 関連製品
- 53123-88-9(Rapamycin)
- 109581-93-3(Tacrolimus monohydrate)
- 162635-04-3(Temsirolimus)
- 15862-72-3(ethyl piperidine-2-carboxylate)
- 104987-12-4(Ascomycin)
- 1690-74-0(Methyl 1-methylpiperidine-2-carboxylate)
- 104987-30-6(Dihydro FK-506)
- 30727-18-5(Ethyl 1-methylpiperidine-2-carboxylate)
- 2607-52-5(2,6-Di-tert-butyl-p-quinomethaneDISCONTINUED)
- 151519-50-5(7-O-Demethyl rapamycin)